molecular formula C6H13Li B1586676 n-Hexyllithium CAS No. 21369-64-2

n-Hexyllithium

Cat. No.: B1586676
CAS No.: 21369-64-2
M. Wt: 92.1 g/mol
InChI Key: CETVQRFGPOGIQJ-UHFFFAOYSA-N
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Description

n-Hexyllithium, with the chemical formula C₆H₁₃Li, is an organolithium compound widely used in organic synthesis. It is typically encountered as a colorless or pale yellow solution in hexanes. This compound is highly sensitive to air and can ignite when exposed to water. This compound is primarily used as a strong base or as a lithiation reagent in various chemical reactions .

Scientific Research Applications

n-Hexyllithium has a wide range of applications in scientific research, including:

Mechanism of Action

Safety and Hazards

N-Hexyllithium is highly flammable and can ignite spontaneously if exposed to air . It reacts violently with water, releasing flammable gases . It may cause severe skin burns and eye damage, respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Organolithium compounds, including n-hexyllithium, are increasingly used in continuous processes carried out in micro and mesoreactors . This trend is mainly due to safety considerations, as organolithium compounds are regarded as dangerous substances due to their high reactivity and potential . The use of flow process technology using concentrated organolithium products can provide unique benefits for the manufacturing of pharmaceutical intermediates, agrochemical products, and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Hexyllithium is commonly prepared by the reaction of hexyl halides (such as hexyl chloride or hexyl bromide) with lithium metal. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

C6H13X+2LiC6H13Li+LiX\text{C}_6\text{H}_{13}\text{X} + 2\text{Li} \rightarrow \text{C}_6\text{H}_{13}\text{Li} + \text{LiX} C6​H13​X+2Li→C6​H13​Li+LiX

where X represents a halogen (Cl or Br).

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow processes. These processes involve the use of micro and mesoreactors, which offer improved safety and efficiency compared to traditional batch processes. The continuous flow method allows for better control over reaction conditions and reduces the risk of hazardous incidents .

Chemical Reactions Analysis

Types of Reactions: n-Hexyllithium undergoes various types of reactions, including:

    Deprotonation: It acts as a strong base and can deprotonate a wide range of acidic compounds, generating n-hexane as a byproduct.

    Halogen-Metal Exchange: It can react with halogenated compounds to replace the halogen with a lithium atom.

    Addition Reactions: It can add to unsaturated functional groups, such as carbonyl compounds, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Deprotonation: Typically carried out in hydrocarbon solvents like hexane or tetrahydrofuran (THF) at low temperatures.

    Halogen-Metal Exchange: Often performed with halogenated compounds like alkyl halides or aryl halides in the presence of an inert atmosphere.

    Addition Reactions: Conducted in solvents like THF or diethyl ether, often at low temperatures to control the reactivity.

Major Products:

Comparison with Similar Compounds

    n-Butyllithium: Similar in reactivity but generates butane as a byproduct instead of n-hexane.

    Methyllithium: More reactive due to the smaller size of the methyl group.

    tert-Butyllithium: Highly reactive and often used in sterically hindered environments.

Uniqueness of n-Hexyllithium: this compound is unique in that it generates n-hexane as a byproduct, which is a liquid and less hazardous compared to the gaseous butane produced by n-butyllithium. Additionally, this compound is slightly less reactive, making it more manageable in certain industrial applications .

Properties

IUPAC Name

lithium;hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.Li/c1-3-5-6-4-2;/h1,3-6H2,2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETVQRFGPOGIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCC[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074899
Record name Lithium, hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21369-64-2
Record name Lithium, hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021369642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium, hexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium, hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hexyllithium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-HEXYLLITHIUM
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of n-hexyllithium in organic chemistry?

A1: this compound is primarily used as a strong base and a nucleophile in organic synthesis. [, , , , ] It can deprotonate a wide range of organic compounds, generating reactive carbanion intermediates for further transformations. [, , ] For instance, it can facilitate ortho-lithiation of arenes containing directing groups like azetidine, allowing for regioselective functionalization. []

Q2: How does this compound interact with nickel(II) acetylacetonate?

A2: this compound acts as a reducing agent in its reaction with nickel(II) acetylacetonate. [] Complete reduction of one mole of nickel(II) acetylacetonate requires four moles of this compound, producing n-hexane and isomeric n-hexenes as byproducts. [] The presence of triphenylphosphane (PPh3) alters this reaction, requiring at least five moles of this compound and leading to the formation of biphenyl. []

Q3: What are the structural characteristics of this compound?

A3: this compound has the molecular formula C6H13Li and a molecular weight of 98.14 g/mol. [] While spectroscopic data like NMR can provide insights into its structure and behavior in solution, detailed characterization often relies on techniques like 13C and 6Li NMR spectroscopy. []

Q4: How does the structure of the alkyl group in alkyllithium compounds influence their aggregation behavior?

A4: The structure of the alkyl group significantly affects the aggregation state of alkyllithium compounds in solution. [] Studies employing 13C and 6Li NMR spectroscopy show that branching at the alpha or beta carbon of the alkyl group leads to observable 13C-6Li coupling, indicating the presence of specific aggregates and their potential fluxional behavior. []

Q5: What are the safety considerations when working with this compound?

A5: this compound is a highly reactive compound, sensitive to air and moisture. [, , ] It reacts violently with water, generating flammable hexane and corrosive lithium hydroxide. Therefore, handling this reagent requires strict inert atmosphere techniques, such as working under nitrogen or argon, and using dry solvents. [, , ]

Q6: How does the choice of solvent affect the reactivity of this compound?

A6: The solvent plays a crucial role in the reactivity of this compound. [, , ] Polar solvents like tetrahydrofuran (THF) can solvate the lithium cation more effectively, increasing the reactivity of the alkyllithium species. [, ] For instance, 2-MeTHF has been highlighted as a greener alternative to traditional solvents when using this compound for regioselective functionalization. []

Q7: What are the advantages of using this compound over other alkyllithium reagents like n-butyllithium?

A7: this compound is often considered a safer alternative to n-butyllithium in certain reactions. [] While both reagents share similar reactivity profiles, this compound exhibits a higher flash point, making it less prone to ignition upon accidental exposure to air. [] This safety advantage makes this compound a preferable choice in some synthetic applications.

Q8: How is this compound used in polymer chemistry?

A8: this compound, particularly its derivative 1,1-diphenyl-n-hexyllithium, acts as an initiator in anionic polymerization reactions. [, , ] These initiators can trigger the polymerization of monomers like methyl methacrylate and methacrylonitrile, leading to the formation of well-defined polymers with controlled molecular weight and tacticity. [, , ]

Q9: Has computational chemistry been applied to study this compound?

A9: While the provided abstracts don't delve into specific computational studies on this compound, computational methods like density functional theory (DFT) are frequently employed to investigate the structure, bonding, and reactivity of organolithium compounds. [] These calculations can provide valuable insights into the reaction mechanisms involving this compound and help predict its behavior in various chemical environments.

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